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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B10831163

An In-depth Guide to the Preclinical Profile of a Novel ERG Antagonist

This whitepaper provides a detailed examination of the preliminary efficacy of VPC-18005, a
novel small molecule inhibitor targeting the ETS-related gene (ERG), a key oncogenic driver in
a significant subset of prostate cancers. The following sections present quantitative data from
key experiments, detailed experimental protocols, and visualizations of the compound's
mechanism of action and experimental workflows. This document is intended for researchers,
scientists, and drug development professionals engaged in the advancement of targeted
cancer therapies.

Introduction to VPC-18005

Genomic rearrangements resulting in the overexpression of the ERG transcription factor are
found in approximately 50% of prostate cancers.[1] This aberrant expression is a critical event
in disease progression, making ERG an attractive therapeutic target. VPC-18005 is a first-in-
class small molecule designed to directly antagonize ERG function. It was identified through in
silico screening and has been characterized in a series of preclinical studies.[1]

Mechanism of Action

VPC-18005 functions by directly binding to the DNA-binding ETS domain of the ERG protein.
[1][2][3] This interaction sterically hinders the binding of ERG to its target DNA sequences,
thereby inhibiting the transcription of ERG-regulated genes responsible for oncogenic
processes such as cell invasion and metastasis.[1][4] Nuclear Magnetic Resonance (NMR)
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spectroscopy has confirmed a direct interaction with the ERG-ETS domain, and competition
assays show that VPC-18005 disrupts the ERG-DNA complex.[1] A key interaction involves the
perturbation of Tyr371, a critical residue for ERG-DNA binding.[1][4]
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VPC-18005 directly binds the ERG-ETS domain to inhibit DNA binding.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo
preliminary studies of VPC-18005.

Table 1: In Vitro Activity of VPC-18005
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Assay Type Cell Line Parameter Result Citation

Transcriptional

PNT1B-ERG ICso0 3 uM [2][5]
Reporter
Transcriptional
VCaP ICso0 6 uM [2][5]
Reporter
o PNT1B-ERG, o No effect up to
Cell Viability Cytotoxicity [1][4]
VCaP, PC3 25 uM
) SOX9 mRNA Markedly
Gene Expression  VCaP [3][5]
levels decreased

Model . Efficacy o

Cell Line Treatment ) Result Citation
System Endpoint
Zebrafish 1uMor 10 Cancer cell 20-30%

PNT1B-ERG _ o [2]
Xenograft UM dissemination  decrease
Zebrafish PNT1B-ERG, Daily Occurrence

) Reduced [5]

Xenograft VCaP Treatment of metastasis

Table 3: Pharmacokinetic and Toxicological Profile of

Study Type Model Dosing Observation Citation
o ) Single dose upto  No general
Acute Toxicity Murine o [1][4]
500 mg/kg toxicity
Sub-chronic ) 150 mg/kg BID No general
- Murine . [11[4]
Toxicity for 4 weeks toxicity
Soluble and
Physicochemical  In media N/A stable for at least  [1]

3 days (93%)
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Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Luciferase Reporter Assay

This assay was used to quantify the inhibition of ERG transcriptional activity.

e Cell Lines: PNT1B-ERG and VCaP cells, which endogenously express the ERG protein,
were utilized.[2]

o Reporter Construct: A pETS-luc reporter plasmid was used, where luciferase expression is
driven by ETS-responsive elements.

e Procedure:

[e]

Cells were seeded in appropriate multi-well plates.

o

Cells were treated with a dose range of VPC-18005 or vehicle control (DMSO).

[¢]

Following an incubation period, cells were lysed.

[¢]

Luciferase activity was measured using a luminometer.

[e]

ICso values were calculated from the dose-response curves.[2]
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Luciferase Reporter Assay Workflow
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Workflow for determining the inhibition of ERG transcriptional activity.

Cell Migration and Invasion Assays

These assays assessed the impact of VPC-18005 on the metastatic potential of prostate

cancer cells in vitro.

e Cell Lines: PNT1B-Mock and PNT1B-ERG cells were used.[2][4]
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o System: Areal-time cell analysis system (e.g., xCelligence) with dual-chamber plates was
employed.[4]

e Procedure:
o Cells were seeded in the upper chamber of the plate.

o After 24 hours, cells were treated with 5 uM VPC-18005, a positive control (YK-4-279), or
a vehicle control (DMSO).[4]

o The system continuously monitored the electrical impedance as cells migrated through the
pores to the lower chamber.

o The normalized cell index was used as a measure of migration.[4]

Spheroid Invasion Assay

This 3D culture model was used to evaluate the effect of VPC-18005 on cell invasion into an

extracellular matrix.
e Cell Line: PNT1B-ERG cells were used to form spheroids.[1]
e Procedure:

Pre-formed spheroids were treated with VPC-18005 or a vehicle control for 24 hours.[1]

[e]

(¢]

The treated spheroids were then embedded in an invasion matrix.[1]

Spheroids were incubated for 3 to 7 days, with retreatment every 72 hours.[1]

[¢]

Images were captured every two days to monitor the extent of cell invasion from the

[¢]

spheroid into the surrounding matrix.[1]

Zebrafish Xenograft Model

This in vivo model was used to assess the anti-metastatic effects of VPC-18005.

e Cell Lines: Fluorescently tagged PNT1B-ERG or VCaP cells were used.[1]
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e Procedure:
o Cancer cells were microinjected into the yolk sac of zebrafish larvae.[1]
o The larvae were exposed to VPC-18005 (e.g., 1 or 10 uM) in their water.[2]

o After 5 days, the dissemination of fluorescent cancer cells throughout the zebrafish body
was visualized and quantified using microscopy.[1][2]

Zebrafish Xenograft Workflow for Metastasis
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!
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Visualize and quantify cell
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Click to download full resolution via product page

In vivo assessment of VPC-18005's anti-metastatic potential.

Summary and Future Directions

The preliminary data on VPC-18005 demonstrate a promising profile for a novel therapeutic
agent targeting ERG-positive prostate cancer. The compound effectively inhibits ERG
transcriptional activity, reduces cell migration and invasion in vitro, and curtails metastasis in an
in vivo model, all without inducing cytotoxicity at active concentrations.[1][4] Furthermore, its
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favorable oral bioavailability and lack of toxicity in initial murine studies support its potential for
further development.[1][4]

Future efforts will likely focus on medicinal chemistry optimization to enhance the potency of
VPC-18005 into the sub-micromolar or nanomolar range.[1] Subsequent preclinical
development will require more extensive pharmacokinetic, pharmacodynamic, and toxicology
studies in rodent models to establish a safe and effective dose for potential clinical
investigation. These studies will be critical in advancing VPC-18005 as a potential treatment for
patients with ERG-expressing metastatic castration-resistant prostate cancer.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10831163?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

